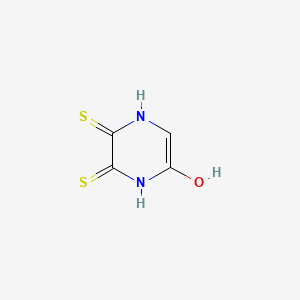
2(1H)-Pyrazinone, 5,6-dimercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrazinone, 5,6-dimercapto- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2,3-diaminopyrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone, 5,6-dimercapto- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(1H)-Pyrazinone, 5,6-dimercapto- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrazinone, 5,6-dimercapto- involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modification of protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, including its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyrazinone, 3,5-dimercapto-
- 2(1H)-Pyrazinone, 4,6-dimercapto-
- 2(1H)-Pyrazinone, 5,6-dihydroxy-
Uniqueness
2(1H)-Pyrazinone, 5,6-dimercapto- is unique due to the specific positioning of its mercapto groups, which significantly influence its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical behavior and versatility in various reactions and applications.
Propriétés
Formule moléculaire |
C4H4N2OS2 |
|---|---|
Poids moléculaire |
160.2 g/mol |
Nom IUPAC |
5-hydroxy-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C4H4N2OS2/c7-2-1-5-3(8)4(9)6-2/h1H,(H,5,8)(H2,6,7,9) |
Clé InChI |
YKTGJUSKBWFBJM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=S)C(=S)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


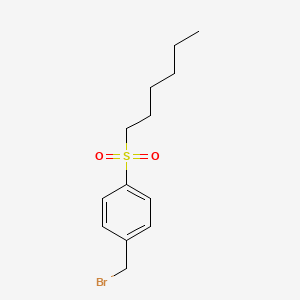


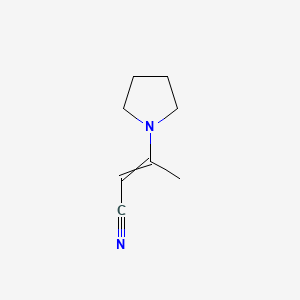

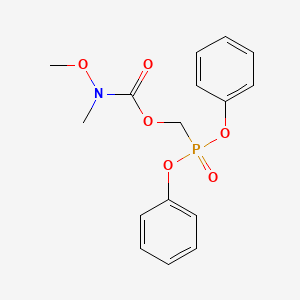
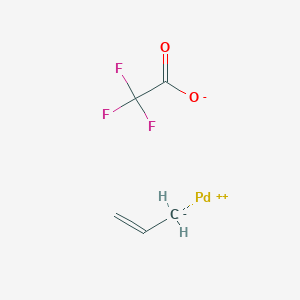
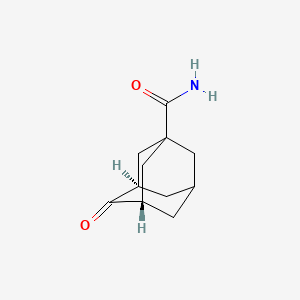
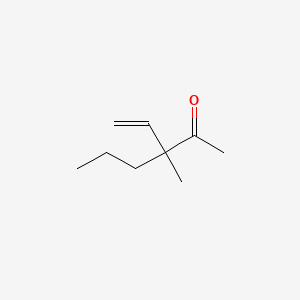
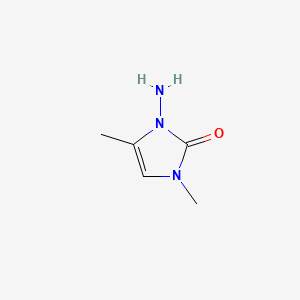
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

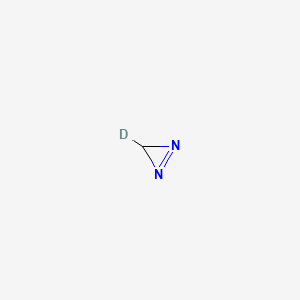
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
